molecular formula C17H23NO2 B12566875 2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol CAS No. 200880-27-9

2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol

Cat. No.: B12566875
CAS No.: 200880-27-9
M. Wt: 273.37 g/mol
InChI Key: IFMKEMYYSBDUOL-QGZVFWFLSA-N
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Description

2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydropyrano ring fused with the indole nucleus provides a unique scaffold for the development of new therapeutic agents .

Properties

CAS No.

200880-27-9

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]ethanol

InChI

InChI=1S/C17H23NO2/c1-3-12-6-5-7-13-14-8-11-20-17(4-2,9-10-19)16(14)18-15(12)13/h5-7,18-19H,3-4,8-11H2,1-2H3/t17-/m1/s1

InChI Key

IFMKEMYYSBDUOL-QGZVFWFLSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CCO

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CCO

Origin of Product

United States

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